VH298 -

VH298

Catalog Number: EVT-286031
CAS Number:
Molecular Formula: C27H33N5O4S
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VH298 is a potent and selective small-molecule inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] This protein plays a critical role in oxygen sensing by regulating the levels of Hypoxia-Inducible Factors (HIFs), specifically HIF-α. [, ] By inhibiting VHL, VH298 prevents the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream hypoxia-responsive genes. [, , ] This characteristic makes VH298 a valuable tool in scientific research for investigating various biological processes, including angiogenesis, wound healing, and autophagy. [, , , ]

Synthesis Analysis

The synthesis of VH298 involves a structure-guided design and group-based optimization process. [] This process begins with the identification of a lead compound with moderate inhibitory activity against VHL. Subsequent chemical modifications are introduced to the lead compound, guided by structure-activity relationship (SAR) studies and aided by computational modeling. [] This iterative process involves the synthesis and evaluation of a series of analogs, systematically exploring the effects of different substituents and structural variations on VHL inhibitory potency. Through this optimization process, researchers identified VH298 as a potent VHL inhibitor with desirable pharmacological properties, including low nanomolar potency and improved cellular permeability. []

Molecular Structure Analysis

While the provided papers do not explicitly detail the molecular structure analysis of VH298, its structure can be deduced from its IUPAC name: (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. This complex structure comprises various functional groups, including a pyrrolidine ring, a thiazole ring, and multiple amide bonds. These structural features contribute to VH298's binding affinity and selectivity for the VHL protein. [, ]

Mechanism of Action

VH298 acts as a competitive inhibitor of the VHL protein, binding to the same site as HIF-α. [, ] This binding prevents the VHL protein from interacting with HIF-α, disrupting the ubiquitination process that normally targets HIF-α for proteasomal degradation. [, ] As a result, HIF-α levels stabilize and accumulate within the cell, leading to the activation of downstream hypoxia-responsive genes involved in various cellular processes. [, , ]

Applications
  • Wound Healing: VH298 accelerates wound healing in diabetic rat models by activating HIF-1 signaling, promoting fibroblast function, and enhancing angiogenesis. [, , ]
  • Autophagy: VH298 induces peroxisomal degradation (pexophagy) in HeLa cells by inhibiting VHL and subsequently activating HIF-1α. []
  • Tendon Healing: VH298 promotes the functional activities of tendon-derived stem cells and accelerates the healing of entheses in rats by inhibiting the ubiquitination of hydroxy-HIF-1α. []
  • Chemical Biology Tool: VH298 serves as a valuable chemical probe for studying the VHL-HIF pathway and for developing next-generation PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. [, ]

VH032

  • Compound Description: VH032 is a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functioning by disrupting the interaction between VHL and hypoxia-inducible factor-alpha (HIF-α). This inhibition leads to the stabilization and activation of HIF-α, mimicking the cellular response to hypoxia [].
  • Relevance: VH032 is structurally similar to VH298 and shares the same mechanism of action, both targeting the VHL protein to inhibit HIF-α degradation [, ]. Compared to VH298, VH032 exhibits a lower binding affinity to VHL [].

(2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Compound Description: This compound, identified as compound 10 in the source literature, represents a potent VHL inhibitor with improved cellular permeability []. It emerged from a structure-guided design and group-based optimization effort aimed at enhancing the potency and cell activity of VHL inhibitors.
  • Relevance: This compound shares structural similarities with VH298 and exhibits potent inhibition of the VHL:HIF-α protein-protein interaction []. This compound showcases the structure-activity relationships that contribute to the development of effective VHL inhibitors like VH298.

FG-4592 (Roxadustat)

  • Compound Description: FG-4592, also known as Roxadustat, is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes [, ]. By inhibiting PHDs, FG-4592 prevents the hydroxylation of HIF-α, thereby stabilizing it and allowing it to activate downstream target genes involved in the hypoxic response.
  • Relevance: While structurally distinct from VH298, FG-4592 converges on the same pathway by ultimately stabilizing HIF-α, albeit through a different mechanism [, ]. FG-4592 directly inhibits PHDs, whereas VH298 prevents HIF-α degradation by inhibiting VHL. This comparison highlights the possibility of targeting different points within the hypoxia signaling pathway to achieve similar outcomes.

KC7F2

  • Compound Description: KC7F2 acts as an inhibitor of hypoxia-inducible factor-1α (HIF-1α) [].
  • Relevance: In contrast to VH298, which stabilizes HIF-1α, KC7F2 exerts an opposing effect by inhibiting HIF-1α activity []. This contrasting activity underscores the importance of HIF-1α levels in cellular processes and highlights KC7F2 as a tool for investigating the specific roles of HIF-1α in various biological contexts.

HaloPROTAC3

  • Compound Description: HaloPROTAC3 is a HaloPROTAC degrader probe, which is a type of PROTAC (proteolysis-targeting chimera) designed to induce the degradation of proteins tagged with a HaloTag [].

IOX2

  • Compound Description: IOX2 is a broad-spectrum inhibitor of prolyl hydroxylase domain (PHD) enzymes, similar to FG-4592 []. By inhibiting PHDs, IOX2 prevents the hydroxylation and subsequent degradation of HIF-α, leading to its stabilization and activation of downstream target genes involved in the hypoxic response.
  • Relevance: Similar to FG-4592, IOX2 operates through a distinct mechanism compared to VH298 but converges on the same pathway by stabilizing HIF-α []. The comparison between IOX2, FG-4592, and VH298 highlights the potential for developing diverse pharmacological agents targeting different components of the hypoxia signaling pathway for therapeutic purposes.

Properties

Product Name

VH-298

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C27H33N5O4S

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1

InChI Key

NDVQUNZCNAMROD-RZUBCFFCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O

Solubility

Soluble in DMSO

Synonyms

VH-298; VH 298; VH298.

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.